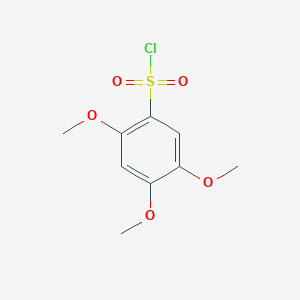

2,4,5-Trimethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4,5-trimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOYENWQJZHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525084 | |

| Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85477-01-6 | |

| Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Sulfonation Using Chlorosulfonic Acid

The most widely documented method involves direct sulfonation of 2,4,5-trimethoxybenzene with chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the methoxy substituents. A typical procedure involves dissolving 2,4,5-trimethoxybenzene in dichloromethane (DCM) and gradually adding chlorosulfonic acid at 0–5°C to mitigate side reactions. After stirring for 4–6 hours, the mixture is quenched with ice water, and the product is extracted using DCM.

Key Data:

- Yield: 68–72% (laboratory scale)

- Purity: >95% (HPLC) after recrystallization from ethyl acetate/hexane

- Side Products: Over-sulfonation derivatives (<5%)

This method’s scalability is limited by the corrosive nature of chlorosulfonic acid and the need for cryogenic conditions. Industrial adaptations employ continuous flow reactors to enhance heat dissipation and reduce decomposition.

Two-Step Chlorination of Sulfonic Acid Precursors

An alternative route synthesizes the sulfonic acid intermediate first, followed by chlorination. 2,4,5-Trimethoxybenzenesulfonic acid is prepared via sulfonation with concentrated sulfuric acid, after which thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. This approach offers better control over stoichiometry and reduces over-chlorination risks.

Reaction Conditions:

- Sulfonation: H₂SO₄ (98%), 80°C, 3 hours

- Chlorination: SOCl₂, reflux, 2 hours

Performance Metrics:

- Overall Yield: 65–70%

- Advantage: Scalable to multi-kilogram batches

- Limitation: Requires handling of SOCl₂ vapors, necessitating robust fume hood systems

Copper-Catalyzed Oxidative Sulfonation

Recent advances employ copper catalysts to mediate sulfonation under milder conditions. A study demonstrated that CuBr₂ (20 mol%) with potassium persulfate (K₂S₂O₈) as an oxidant facilitates the reaction between 2,4,5-trimethoxybenzene and sodium sulfite in acetic acid/dimethoxyethane (DME). This method avoids harsh acids and achieves moderate yields through a radical mechanism.

Optimized Parameters:

- Catalyst: CuBr₂ (20 mol%)

- Oxidant: K₂S₂O₈ (1.5 equiv)

- Solvent: Acetic acid/DME (3:2 v/v)

- Temperature: 60°C, 12 hours

Outcomes:

- Yield: 73%

- Selectivity: >90% for monosulfonation

- Applications: Suitable for substrates sensitive to strong acids

Industrial-Scale Production via Continuous Sulfonation

Large-scale manufacturing prioritizes cost-effectiveness and safety. A patented continuous process feeds 2,4,5-trimethoxybenzene and chlorosulfonic acid into a tubular reactor at 10–15°C, achieving residence times of <30 minutes. Automated pH adjustment and liquid-liquid extraction minimize manual handling.

Industrial Metrics:

- Throughput: 500 kg/day

- Purity: 98% (meets pharmacopeial standards)

- Waste Reduction: 40% lower acid consumption vs. batch processes

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonation by enhancing reaction kinetics. A protocol combining 2,4,5-trimethoxybenzene, chlorosulfonic acid, and a polar solvent (e.g., nitromethane) under microwave irradiation (150°C, 20 minutes) achieves comparable yields to conventional methods in 1/10th the time.

Advantages:

- Time Savings: 80% reduction in reaction duration

- Energy Efficiency: 50% lower power consumption

- Yield: 70%

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Reaction Time | Scalability |

|---|---|---|---|---|

| Chlorosulfonic Acid | 68–72 | 0–5 | 4–6 hours | Moderate |

| Two-Step Chlorination | 65–70 | 80 (Step 1) | 5 hours total | High |

| Copper-Catalyzed | 73 | 60 | 12 hours | Low |

| Industrial Continuous | 75 | 10–15 | 30 minutes | Very High |

| Microwave-Assisted | 70 | 150 | 20 minutes | Moderate |

Key Insights:

- Traditional methods remain dominant for large-scale production despite environmental drawbacks.

- Catalytic and microwave approaches show promise for niche applications but require further optimization.

Emerging Green Chemistry Approaches

Efforts to replace chlorosulfonic acid with less hazardous agents are ongoing. One innovative method uses recyclable ionic liquids as both solvent and catalyst, achieving 60% yield at 100°C. Another explores enzymatic sulfonation, though yields remain suboptimal (<30%).

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2,4,5-trimethoxybenzenesulfonic acid.

Reduction: Reduction of the sulfonyl chloride group can lead to the formation of 2,4,5-trimethoxybenzene.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) are often used.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Trimethoxybenzenesulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2,4,5-Trimethoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations :

- Reactivity : Fluorinated analogs exhibit higher reactivity due to electron-withdrawing effects, making them more electrophilic. The trimethoxy derivative’s electron-donating groups reduce sulfonyl chloride reactivity, favoring stability in polar solvents.

- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., acetone, DMSO) relative to fluorinated compounds, which are more lipophilic.

Stability and Hydrolysis

Sulfonyl chlorides hydrolyze in the presence of moisture to form sulfonic acids. Electron-withdrawing substituents (e.g., -F) accelerate this process. For example:

Biological Activity

2,4,5-Trimethoxybenzene-1-sulfonyl chloride (CAS No. 85477-01-6) is a sulfonyl chloride derivative known for its potential biological activities. This compound is part of a broader class of sulfonyl chlorides that are utilized in various chemical syntheses and biological applications. This article delves into the biological activity of this compound, summarizing key findings from recent research.

This compound features three methoxy groups attached to a benzene ring and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that sulfonyl chlorides can exhibit significant anticancer properties. A study on related compounds demonstrated that sulfonyl derivatives showed varying degrees of cytotoxicity against several cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancers. The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Cytotoxicity of Related Sulfonyl Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| 1,1-Diaryl vinyl-sulfones | A549 | TBD |

| Combretastatin CA-4 | HeLa | TBD |

Note: TBD indicates that specific values for this compound are not yet determined.

The biological activity of this compound likely involves its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This mechanism can lead to the inhibition of specific pathways critical for tumor growth and survival. The presence of the sulfonyl chloride group allows it to react with amines and alcohols, thereby modifying biological macromolecules and potentially leading to apoptosis in cancer cells .

Study on Antiproliferative Activity

In a focused study examining the antiproliferative effects of various sulfonyl chlorides, researchers synthesized several analogues and tested them against different cancer cell lines using the MTT assay. The results indicated that modifications in substituents significantly influenced the cytotoxicity profiles. While specific data for this compound was limited, other analogues showed promising results against MDA-MB-231 cells with IC50 values ranging from 10 to 30 µM .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,4,5-Trimethoxybenzene-1-sulfonyl chloride, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves sulfonation of 2,4,5-trimethoxybenzene derivatives using chlorosulfonic acid under anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to prevent over-sulfonation and hydrolysis. Post-reaction, the product is purified via recrystallization in non-polar solvents (e.g., hexane) to isolate the sulfonyl chloride. Stability is enhanced by storing the compound in amber glass bottles under inert gas to minimize moisture absorption and decomposition .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Expect signals for three methoxy groups (δ ~3.8–4.0 ppm in ¹H; δ ~55–60 ppm in ¹³C) and aromatic protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirm S=O stretches (asymmetric ~1370 cm⁻¹, symmetric ~1170 cm⁻¹) and C-Cl bonds (~580 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 266.6 (C₉H₁₁ClO₅S) .

Q. What are the stability considerations for handling and storing this sulfonyl chloride?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store in amber glass vials under nitrogen or argon at –20°C to prevent degradation. Use anhydrous solvents (e.g., dry dichloromethane) during experiments. Regularly monitor purity via TLC or HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or sulfonate ester formation) be minimized during nucleophilic substitutions with this reagent?

- Methodological Answer :

- Anhydrous Conditions : Use rigorously dried solvents (activated molecular sieves) and Schlenk-line techniques.

- Temperature Control : Keep reactions below 0°C during reagent addition.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time, thereby limiting hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR peak shifts)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotamers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Cross-validate with computational methods (DFT) to assign vibrational modes in IR .

Q. How does the electronic environment of the trimethoxy substituents influence the reactivity of the sulfonyl chloride group in coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy groups increase electron density at the sulfonyl chloride, reducing electrophilicity. This may necessitate stronger nucleophiles (e.g., amines with high pKa) or elevated temperatures (40–60°C).

- Hammett Analysis : Use σ⁺ values to predict reactivity trends in aryl sulfonylation reactions. For example, compare reaction rates with meta- vs. para-substituted nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.